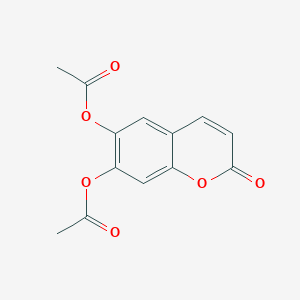

6,7-bis(Acetyloxy)coumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71(2)° between the pyran and fused benzene rings and 9.40(9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis

The synthetic method for the synthesis of 7-substituted coumarin derivatives involves three steps . Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate .Physical And Chemical Properties Analysis

Coumarin is a bicyclic oxygen-bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring . Because of its unique physicochemical characteristics and the ease with which it may be transformed into a wide range of functionalized coumarins during synthesis, coumarin provides a privileged scaffold for medicinal chemists .Safety And Hazards

将来の方向性

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . Due to their structural resemblance to CA IX, non-target isoenzymes CA I and CA II may have adverse effects and decrease the bioavailability of non-selective CA IX inhibitors . Therefore, it is essential to develop new, highly selective, and potent CA IX inhibitors that are devoid of adverse effects .

特性

CAS番号 |

14894-87-2 |

|---|---|

製品名 |

6,7-bis(Acetyloxy)coumarin |

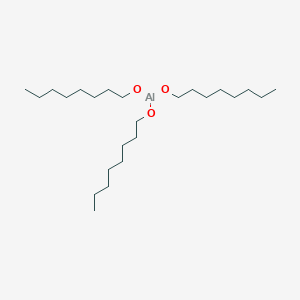

分子式 |

C13H10O6 |

分子量 |

262.21 g/mol |

IUPAC名 |

(7-acetyloxy-2-oxochromen-6-yl) acetate |

InChI |

InChI=1S/C13H10O6/c1-7(14)17-11-5-9-3-4-13(16)19-10(9)6-12(11)18-8(2)15/h3-6H,1-2H3 |

InChIキー |

JPHZGTWMPATBDI-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |

正規SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)